3-(Piperidin-4-yl)imidazo[1,5-a]pyridine
Overview
Description
3-(Piperidin-4-yl)imidazo[1,5-a]pyridine is a heterocyclic compound that features a fused imidazo[1,5-a]pyridine ring system with a piperidine substituent at the 3-position.
Mechanism of Action
Target of Action
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals .
Mode of Action
It’s known that imidazo[1,5-a]pyridine derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties .
Biochemical Pathways
Imidazo[1,5-a]pyridine is known to be involved in a variety of transformations, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .
Pharmacokinetics
It’s known that imidazo[1,5-a]pyridine derivatives have been a subject of intense research for numerous decades .
Result of Action
Imidazo[1,5-a]pyridine derivatives have shown potential in several research areas, from materials science to the pharmaceutical field .
Action Environment
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research, suggesting that various factors could potentially influence its action .
Biochemical Analysis
Biochemical Properties
Imidazole-containing compounds are known to interact with various enzymes, proteins, and other biomolecules . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
Imidazopyridines, a related class of compounds, have been shown to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Molecular Mechanism
Imidazole-containing compounds have been shown to demonstrate different types of molecular mechanisms in the treatment of diseases such as induced cell cycle arrest at the G2/M phase suggesting inhibitory of tubulin polymerization, activation of Caspase-3, and inhibition against PI3K/Akt/mTOR signaling pathway .
Temporal Effects in Laboratory Settings
It has been reported that imidazo[1,2-a]pyridines have shown a long-lasting inhibitory effect on bovine Babesia parasites in vitro growth up to 4 days after treatment .
Metabolic Pathways
Imidazopyridines have been shown to influence many cellular pathways necessary for the proper functioning of various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)imidazo[1,5-a]pyridine typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method includes the use of trifluoromethanesulfonic anhydride and 2-methoxypyridine as starting materials . Another approach involves the iodine-mediated one-pot synthesis, which is efficient and yields high purity products .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable and cost-effective synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-yl)imidazo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,5-a]pyridine N-oxides, while reduction reactions can produce various reduced derivatives .
Scientific Research Applications
3-(Piperidin-4-yl)imidazo[1,5-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its potential as an anti-cancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the development of optoelectronic devices and sensors.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: A closely related compound with similar structural features but without the piperidine substituent.
Imidazo[4,5-b]pyridine: Another related compound with a different ring fusion pattern.
2-(Pyridin-3-yl)-1H-imidazo[4,5-b]pyridine: A compound with similar biological properties but different structural characteristics.
Uniqueness
3-(Piperidin-4-yl)imidazo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-piperidin-4-ylimidazo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-8-15-11(3-1)9-14-12(15)10-4-6-13-7-5-10/h1-3,8-10,13H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVILMOUYVHPTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=C3N2C=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611284 | |
Record name | 3-(Piperidin-4-yl)imidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301221-44-3 | |
Record name | 3-(Piperidin-4-yl)imidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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